molecular formula C16H22O4 B11714693 Mono(1-methylheptyl) phthalate CAS No. 68296-97-9

Mono(1-methylheptyl) phthalate

Cat. No.: B11714693
CAS No.: 68296-97-9
M. Wt: 278.34 g/mol
InChI Key: DUJBEEUYBSLMGM-UHFFFAOYSA-N
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Description

(+/-)-Mono-2-octyl phthalate is a phthalate ester, a class of compounds widely used as plasticizers to increase the flexibility, transparency, durability, and longevity of plastics. Phthalates are esters of phthalic acid and are commonly used in the production of polyvinyl chloride (PVC) products. (+/-)-Mono-2-octyl phthalate is specifically known for its role in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-Mono-2-octyl phthalate typically involves the esterification of phthalic anhydride with 2-octanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Phthalic anhydride+2-octanolH2SO4(+/-)-Mono-2-octyl phthalate+Water\text{Phthalic anhydride} + \text{2-octanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{(+/-)-Mono-2-octyl phthalate} + \text{Water} Phthalic anhydride+2-octanolH2​SO4​​(+/-)-Mono-2-octyl phthalate+Water

Industrial Production Methods

In industrial settings, the production of (+/-)-Mono-2-octyl phthalate is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and solvents is optimized to minimize by-products and enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(+/-)-Mono-2-octyl phthalate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, (+/-)-Mono-2-octyl phthalate can hydrolyze to form phthalic acid and 2-octanol.

    Oxidation: Under oxidative conditions, the alkyl chain of (+/-)-Mono-2-octyl phthalate can be oxidized to form carboxylic acids.

    Substitution: The ester group in (+/-)-Mono-2-octyl phthalate can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Phthalic acid and 2-octanol.

    Oxidation: Carboxylic acids derived from the oxidation of the alkyl chain.

    Substitution: Various substituted phthalate esters depending on the nucleophile used.

Scientific Research Applications

(+/-)-Mono-2-octyl phthalate has a wide range of applications in scientific research, including:

    Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.

    Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.

    Medicine: Investigated for its potential impact on human health, including its effects on reproductive and developmental processes.

    Industry: Utilized in the production of flexible PVC products, adhesives, and coatings.

Mechanism of Action

(+/-)-Mono-2-octyl phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism by interacting with nuclear receptors and membrane receptors. This disruption can lead to various health effects, including reproductive and developmental disorders. The compound can also activate intracellular signaling pathways and modulate gene expression, further contributing to its biological effects .

Comparison with Similar Compounds

(+/-)-Mono-2-octyl phthalate can be compared with other phthalate esters, such as:

    Diethyl phthalate (DEP): Used in personal care products and cosmetics.

    Dibutyl phthalate (DBP): Commonly used in adhesives and plasticizers.

    Di-2-ethylhexyl phthalate (DEHP): Widely used in medical devices and flexible PVC products.

Compared to these compounds, (+/-)-Mono-2-octyl phthalate has a unique alkyl chain length, which influences its physical and chemical properties, such as its solubility and plasticizing efficiency .

Biological Activity

Mono(1-methylheptyl) phthalate (MMPHP) is a phthalic acid monoester characterized by the presence of a 1-methylheptyl group. It is part of a broader family of phthalates used primarily as plasticizers in various industrial applications. This article explores the biological activity of MMPHP, focusing on its metabolic pathways, potential toxicological effects, and interactions with biological systems.

  • Molecular Formula : C₁₆H₂₂O₄
  • CAS Number : 21395-09-5

MMPHP is synthesized through the esterification of phthalic anhydride and 1-methylheptanol, typically using acid catalysts under reflux conditions. The reaction can be summarized as follows:

Phthalic Anhydride+1 MethylheptanolMono 1 methylheptyl Phthalate+Water\text{Phthalic Anhydride}+\text{1 Methylheptanol}\rightarrow \text{Mono 1 methylheptyl Phthalate}+\text{Water}

Biological Activity and Metabolism

Research indicates that MMPHP can be metabolized into various monoesters, which may exhibit different biological activities. Notably, phthalates are known to act as endocrine disruptors, affecting hormone regulation and reproductive health.

Key Findings on Biological Activity:

  • MMPHP interacts with peroxisome proliferator-activated receptors (PPARs) , influencing lipid and carbohydrate metabolism, which is critical for maintaining metabolic homeostasis.
  • Exposure to MMPHP and its metabolites has been associated with metabolic disruptions, obesity, and insulin resistance in animal models.
  • Studies suggest that MMPHP may also exert antimicrobial and allelopathic effects, impacting plant and microbial communities in ecosystems .

Toxicological Effects

The toxicological profile of MMPHP has been studied in various contexts. Key observations include:

  • Endocrine Disruption : Similar to other phthalates, MMPHP has been implicated in disrupting endocrine function, potentially leading to reproductive and developmental issues .
  • Metabolic Effects : Animal studies have shown that exposure to MMPHP correlates with adverse metabolic outcomes such as altered lipid profiles and increased risk of obesity.

Comparative Analysis with Other Phthalates

The biological activity of MMPHP can be compared with other common phthalates to highlight its unique properties:

Compound NameMolecular FormulaKey Characteristics
Di(2-ethylhexyl) phthalate (DEHP)C₂₄H₃₈O₄Widely used plasticizer; potential endocrine disruptor
Mono-n-butyl phthalate (MBP)C₁₄H₁₈O₄Shorter chain; commonly used in cosmetics
Di-n-butyl phthalate (DBP)C₂₂H₃₄O₄Known for reproductive toxicity
Mono(2-ethylhexyl) phthalateC₂₀H₂₆O₄Metabolite of DEHP; has similar effects

MMPHP's specific alkyl chain configuration may influence its biological activity differently compared to linear or shorter-chain analogs.

Case Studies

Several case studies have investigated the effects of MMPHP exposure:

  • Metabolic Disruption Study : In a controlled environment, rodents exposed to MMPHP showed significant alterations in lipid metabolism, indicating potential risks for obesity and diabetes.
  • Endocrine Disruption Assessment : Research conducted on aquatic organisms demonstrated that exposure to phthalate esters, including MMPHP, led to reproductive abnormalities, underscoring its endocrine-disrupting potential .

Properties

CAS No.

68296-97-9

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

2-octan-2-yloxycarbonylbenzoic acid

InChI

InChI=1S/C16H22O4/c1-3-4-5-6-9-12(2)20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-12H,3-6,9H2,1-2H3,(H,17,18)

InChI Key

DUJBEEUYBSLMGM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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